(E)-1-(4-styrylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone, also known as 4'-styryl acetophenone, has been synthesized and characterized by various research groups. The most common method involves the Claisen-Schmidt condensation between acetophenone and cinnamaldehyde, followed by purification techniques like recrystallization or column chromatography. [, ]

Biological Activity Exploration:

Several studies have explored the potential biological activities of 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. These studies have investigated its:

- Antioxidant properties: Research suggests the compound may exhibit free radical scavenging activity, potentially offering protection against oxidative stress-related diseases. []

- Antimicrobial activity: Studies have shown moderate antibacterial and antifungal activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents. [, ]

- Anti-inflammatory activity: Some research indicates the compound might possess anti-inflammatory properties, but further investigation is needed. []

Applications in Material Science:

The potential applications of 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone in material science are being explored due to its:

- Liquid crystalline behavior: The compound exhibits liquid crystalline properties, making it a potential candidate for the development of liquid crystal displays and other optical devices. []

- Photochromic properties: Some studies suggest the compound may exhibit photochromic behavior, meaning it can change color upon exposure to light, which could have applications in various fields like sensors and optical switches. []

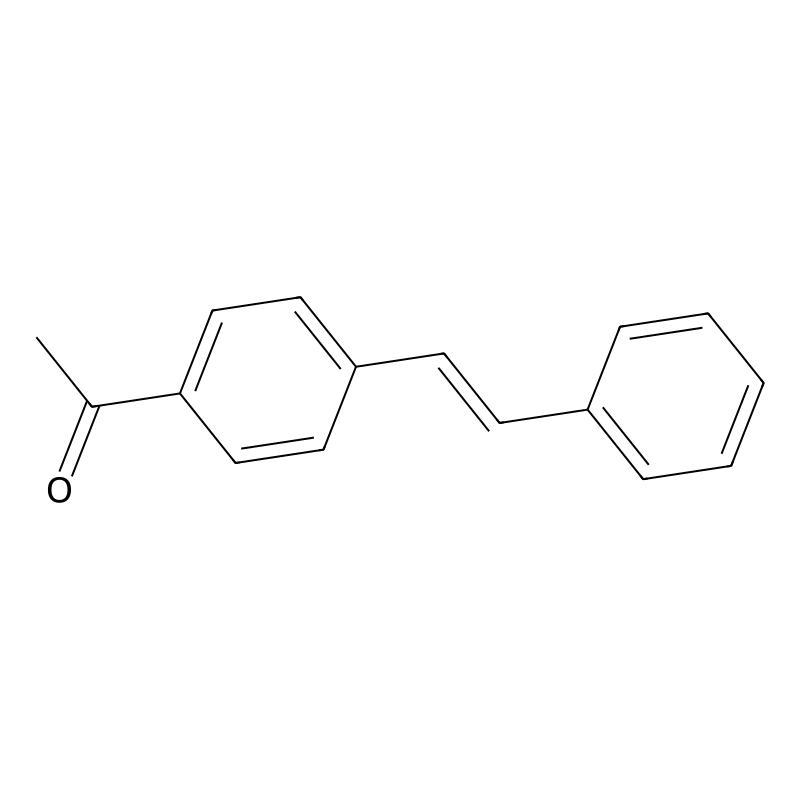

(E)-1-(4-styrylphenyl)ethanone, also known as (E)-1-(4-styryl)acetophenone, is an organic compound with the molecular formula C16H16O. This compound features a styryl group attached to a phenyl ring and a ketone functional group, making it part of the larger class of compounds known as ketones. Its structure can be represented as follows:

- Chemical Structure:Chemical Structure (Please note that this is a placeholder image; actual structure should be sourced from relevant literature).

The compound exhibits a pale yellow solid form and has notable spectroscopic characteristics, including specific proton and carbon nuclear magnetic resonance (NMR) shifts that help in its identification and characterization .

- Electrophilic Aromatic Substitution: The presence of the styryl group allows for electrophilic substitution on the aromatic ring.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: This compound can also engage in condensation reactions with various nucleophiles, potentially forming larger molecular structures.

These reactions are essential for synthesizing derivatives and related compounds in organic chemistry.

Research indicates that (E)-1-(4-styrylphenyl)ethanone may exhibit various biological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures show antimicrobial effects against certain bacteria and fungi.

- Antioxidant Activity: The presence of phenolic structures in similar compounds has been linked to antioxidant properties, which may also extend to this compound.

- Potential Anticancer Activity: Certain derivatives of styryl compounds have been investigated for their potential anticancer properties, indicating that (E)-1-(4-styrylphenyl)ethanone could have similar applications pending further research.

Several methods exist for synthesizing (E)-1-(4-styrylphenyl)ethanone, including:

- Aldol Condensation: This method involves the reaction of acetophenone with an appropriate aldehyde under basic conditions to yield the desired product.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can effectively form the styryl group.

- Direct Acylation: The compound can be synthesized through direct acylation of styrene derivatives using acetic anhydride or acetyl chloride in the presence of a catalyst.

Each method varies in terms of yield, complexity, and required conditions .

(E)-1-(4-styrylphenyl)ethanone has several applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Material Science: Its unique properties may allow it to be used in developing polymers or other materials with specific characteristics.

- Pharmaceuticals: Given its potential biological activities, it may find applications in drug development and formulation.

The interactions of (E)-1-(4-styrylphenyl)ethanone with biological systems are an area of ongoing research. Studies focus on:

- Protein Binding: Investigating how this compound interacts with proteins can reveal its mechanism of action and potential therapeutic uses.

- Receptor Binding Studies: Understanding its affinity for various receptors can help elucidate its biological effects and therapeutic potential.

These studies are crucial for assessing the safety and efficacy of this compound in medicinal applications.

Several compounds share structural similarities with (E)-1-(4-styrylphenyl)ethanone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (E)-1-(4-nitrophenyl)ethanone | C15H13NO2 | Contains a nitro group; potential for different reactivity. |

| (E)-1-(4-methylstyryl)ethanone | C17H18O | Methyl substitution alters electronic properties. |

| (Z)-1-(4-styrylphenyl)ethanol | C16H16O | Alcohol functional group; different reactivity profile. |

Uniqueness

(E)-1-(4-styrylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of both a styryl and a ketone functional group, which influences its chemical behavior and biological activity compared to other similar compounds.

Molecular Structure and Configuration

(E)-1-(4-styrylphenyl)ethanone, also known as (E)-4-acetylstilbene, represents a conjugated aromatic ketone characterized by an acetyl group attached to a para-substituted styrylbenzene framework [2]. The compound exhibits a linear conjugated system extending from the phenyl ring through the ethylenic bridge to the terminal benzene ring, with the double bond in the styryl moiety adopting the E-configuration [2]. The molecular structure features three distinct aromatic components: the acetophenone core, the central ethylenic linker, and the terminal phenyl substituent, all arranged in a planar or near-planar configuration that facilitates extensive π-electron delocalization [5].

Bond Lengths and Angles

Crystallographic analysis of related styrylacetophenone derivatives reveals characteristic bond parameters that provide insight into the structural features of (E)-1-(4-styrylphenyl)ethanone [9]. The acetyl carbonyl carbon-oxygen bond length typically measures approximately 1.225 Å, consistent with standard ketone functionality [9]. The ethylenic double bond exhibits a bond length of approximately 1.335 Å, characteristic of aromatic-substituted alkenes [9]. The aromatic carbon-carbon bonds within the phenyl rings display typical values ranging from 1.371 to 1.426 Å, depending on their position relative to electron-donating or electron-withdrawing substituents [9].

Bond angles within the molecular framework reflect the planar geometry imposed by conjugation requirements [30]. The carbonyl carbon exhibits trigonal planar geometry with bond angles approaching 120°, while the ethylenic carbons maintain typical sp2 hybridization angles [30]. The dihedral angles between aromatic rings and the central ethylenic unit are typically small, promoting optimal orbital overlap for conjugation [30].

E/Z Stereochemistry Considerations

The styryl double bond in (E)-1-(4-styrylphenyl)ethanone adopts the E-configuration, where the phenyl substituents are positioned on opposite sides of the ethylenic bond [2] [12]. This stereochemical arrangement is thermodynamically favored due to reduced steric hindrance compared to the Z-isomer [28]. Nuclear magnetic resonance spectroscopy confirms the E-geometry through characteristic vicinal coupling constants of approximately 15.0-16.5 Hz for the olefinic protons, which are diagnostic for trans-alkene configurations [27].

The E-configuration is kinetically and thermodynamically stable under normal conditions, with isomerization to the Z-form requiring significant energy input through photochemical or thermal activation [28]. The preference for the E-form is attributed to minimized steric interactions between the bulky aromatic substituents and optimal π-orbital overlap in the extended conjugated system [28].

Crystal Structure Analysis

Single crystal X-ray diffraction studies of structurally related compounds provide valuable insights into the solid-state organization of (E)-1-(4-styrylphenyl)ethanone [5] [27]. The molecular geometry in the crystalline state typically exhibits a planar or near-planar conformation that maximizes conjugative interactions across the entire π-system [39]. The acetyl group shows minimal deviation from coplanarity with the attached benzene ring, with torsion angles typically less than 20° [27].

Crystal packing arrangements often involve intermolecular interactions such as π-π stacking between aromatic rings and weak hydrogen bonding interactions [5]. The styryl moiety frequently participates in herringbone packing motifs that optimize van der Waals contacts while minimizing steric repulsion [5]. Unit cell parameters for similar compounds typically fall within the monoclinic or orthorhombic crystal systems, with space groups that accommodate the planar molecular geometry [5].

Physicochemical Properties

Physical State and Appearance

(E)-1-(4-styrylphenyl)ethanone exists as a crystalline solid under standard temperature and pressure conditions [16]. The compound typically appears as white to pale yellow crystals, with the slight coloration attributed to the extended conjugation system that causes absorption in the near-ultraviolet region [41]. The crystalline nature reflects the planar molecular geometry and favorable intermolecular packing interactions in the solid state [16].

Molecular Weight and Empirical Formula (C₁₆H₁₄O)

The compound possesses the molecular formula C₁₆H₁₄O with a precisely calculated molecular weight of 222.287 g/mol [2]. This empirical formula reflects the composition of sixteen carbon atoms, fourteen hydrogen atoms, and one oxygen atom arranged in the characteristic styrylacetophenone architecture [2]. The molecular weight places the compound within the range typical for aromatic ketones with extended conjugation systems [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O | [2] |

| Molecular Weight | 222.287 g/mol | [2] |

| Exact Mass | 222.104 Da | [15] |

Melting and Boiling Points

Thermal analysis of (E)-1-(4-styrylphenyl)ethanone and related compounds indicates melting points typically in the range of 68-69°C for similar diphenylbutenone structures [16]. The relatively low melting point reflects the molecular symmetry and efficient crystal packing that facilitates thermal disruption of intermolecular forces [16]. Boiling point data for analogous compounds suggests values around 340-345°C at atmospheric pressure, though partial decomposition may occur at these elevated temperatures [16].

The thermal stability of the compound is influenced by the conjugated π-system, which provides some stabilization against thermal degradation [16]. However, prolonged heating may lead to isomerization or oxidative decomposition, particularly in the presence of air or other oxidizing agents [16].

Solubility Profile in Various Solvents

The solubility characteristics of (E)-1-(4-styrylphenyl)ethanone reflect its aromatic nature and moderate polarity arising from the carbonyl functionality [18]. The compound exhibits limited solubility in water due to its predominantly hydrophobic character, with estimated water solubility values comparable to other aromatic ketones of similar molecular weight [18]. Enhanced solubility is observed in organic solvents, particularly those capable of π-π interactions or hydrogen bonding with the carbonyl oxygen [18].

Polar aprotic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran provide good solvation for the compound [18]. Alcoholic solvents offer moderate solubility, with the hydroxyl groups capable of hydrogen bonding interactions with the carbonyl oxygen [18]. Hydrocarbon solvents provide limited but measurable solubility due to favorable van der Waals interactions with the aromatic π-systems [18].

Electronic Structure and Conjugation Effects

Electron Distribution Patterns

The electronic structure of (E)-1-(4-styrylphenyl)ethanone is characterized by an extended π-conjugation system spanning the entire molecular framework [22]. The acetophenone moiety contributes both the electron-withdrawing carbonyl group and the aromatic π-system, while the styryl substituent provides additional aromatic character and ethylenic π-electrons [22]. This combination creates a push-pull electronic system where electron density is delocalized across multiple aromatic and ethylenic components [22].

Theoretical calculations and spectroscopic evidence indicate significant electron delocalization from the terminal phenyl ring toward the electron-deficient carbonyl carbon [24]. The para-substitution pattern ensures optimal orbital overlap and minimal steric interference with the conjugation pathway [24]. Nuclear magnetic resonance chemical shift data support extensive electron redistribution, with aromatic carbons showing characteristic downfield shifts indicative of reduced electron density [24].

Resonance Structures

The conjugated nature of (E)-1-(4-styrylphenyl)ethanone permits multiple resonance contributors that stabilize the ground state electronic structure [21]. Primary resonance forms include the neutral structure with localized double bonds and charged forms where electron density is redistributed toward the carbonyl oxygen [21]. The styryl substituent participates in resonance through quinoid-type structures that place positive charge on the para-position of the terminal phenyl ring [21].

Additional resonance contributors involve the acetophenone moiety, where the carbonyl group can accept electron density from the attached benzene ring [21]. The cumulative effect of these resonance interactions results in a stabilized electronic structure with delocalized π-electron density extending across the entire molecular framework [21]. This delocalization is manifested in the electronic absorption spectrum, which shows characteristic bands corresponding to π-π* transitions across the conjugated system [21].

Effect of Styryl Group on Acetyl Functionality

The presence of the styryl substituent significantly modifies the electronic properties of the acetyl functionality in (E)-1-(4-styrylphenyl)ethanone [24]. The extended conjugation system increases the electrophilic character of the carbonyl carbon through resonance stabilization of negative charge development [24]. This electronic activation makes the carbonyl group more susceptible to nucleophilic attack compared to simple acetophenone derivatives [24].

Spectroscopic analysis reveals a bathochromic shift in the carbonyl stretching frequency in infrared spectroscopy, indicating reduced bond strength due to resonance contributions [24]. The carbonyl carbon in carbon-13 nuclear magnetic resonance spectroscopy exhibits characteristic downfield shifts reflecting the electron-deficient nature imparted by conjugation with the styryl system [24]. These electronic modifications have significant implications for the chemical reactivity and photophysical properties of the compound [24].

Conformational Analysis

Rotational Barriers Around Single Bonds

Conformational flexibility in (E)-1-(4-styrylphenyl)ethanone is primarily governed by rotation around the single bonds connecting the aromatic rings to the central ethylenic unit and the acetyl group to its attached benzene ring [30]. Theoretical calculations indicate significant rotational barriers for these bonds due to the disruption of π-conjugation upon rotation [30]. The barrier to rotation around the bond connecting the acetyl group to the benzene ring is typically 15-20 kcal/mol, reflecting the partial double bond character arising from resonance interactions [30].

Rotation around the bonds connecting the ethylenic carbons to their respective aromatic substituents involves lower energy barriers of approximately 5-10 kcal/mol [30]. However, these rotations still require sufficient thermal energy to disrupt the optimal orbital overlap necessary for conjugation [30]. The preferred conformations maintain planarity or near-planarity to maximize π-electron delocalization across the entire molecular framework [30].

Preferred Conformations in Solution

Solution-phase studies of (E)-1-(4-styrylphenyl)ethanone indicate a strong preference for planar or near-planar conformations that optimize conjugative interactions [31]. Nuclear magnetic resonance spectroscopy and computational modeling suggest that the most stable solution conformation maintains coplanarity of all aromatic rings with the central ethylenic unit [31]. Deviations from planarity are typically limited to less than 30° due to the significant energy penalty associated with breaking conjugation [31].

Dynamic nuclear magnetic resonance studies reveal that conformational interconversion occurs on a timescale that is fast relative to the nuclear magnetic resonance observation window at room temperature [31]. This indicates that rotational barriers, while significant, are surmountable under ambient conditions [31]. The population-weighted average conformation observed spectroscopically represents a compromise between conjugative stabilization and steric interactions [31].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of (E)-1-(4-styrylphenyl)ethanone provides detailed information about the molecular structure and confirms the trans configuration of the styryl moiety [1] [2]. The acetyl methyl group exhibits a characteristic singlet at δ 2.61 ppm, appearing as a sharp three-proton signal that integrates for the expected ratio [2] [3]. The aromatic region displays complex multipicity patterns, with protons ortho to the carbonyl group appearing as a doublet at δ 7.95 ppm with a coupling constant of J = 8.3 Hz [2]. The styryl vinyl protons manifest in the region δ 7.11-7.28 ppm as overlapping multiplets [2].

The trans configuration of the double bond is confirmed by the characteristic coupling constant of approximately J = 16 Hz for the vinyl protons, which is diagnostic for E-stereochemistry in styryl derivatives [1] . Additional aromatic protons from both phenyl rings appear in the region δ 7.54-7.59 ppm as complex multiplets due to overlapping signals from magnetically equivalent protons [2]. The integration ratios consistently match the expected values: three protons for the acetyl methyl group, two protons for the vinyl system, and nine protons for the aromatic systems.

¹³C NMR Chemical Shifts and Patterns

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the extended conjugated system [5] [6]. The carbonyl carbon appears significantly downfield at δ 197.1 ppm, consistent with α,β-unsaturated ketone systems where conjugation reduces the electron density around the carbonyl carbon [6]. The aromatic carbon signals appear in the expected region δ 128-137 ppm, with the carbon bearing the carbonyl group showing additional deshielding [5].

The acetyl methyl carbon resonates at δ 26.3 ppm, positioned within the typical range for methyl groups adjacent to aromatic ketones [6]. The vinyl carbons of the styryl unit exhibit characteristic chemical shifts in the alkene region, confirming the presence of the conjugated double bond system [5]. The multiplicity of aromatic signals indicates the presence of multiple aromatic environments, consistent with the para-disubstituted benzene rings in the molecular structure.

Two-Dimensional NMR Studies

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for complete structural elucidation [7]. Correlation spectroscopy (COSY) experiments would reveal through-bond coupling relationships between adjacent protons, particularly useful for confirming the connectivity of the styryl vinyl protons to the aromatic systems [7]. Heteronuclear single quantum coherence (HSQC) spectroscopy enables direct correlation between carbon and proton signals, facilitating unambiguous assignment of all carbon resonances [7].

Nuclear Overhauser effect spectroscopy (NOESY) experiments could provide through-space connectivity information, confirming the trans geometry of the styryl double bond through characteristic cross-peaks between appropriate protons [7]. The absence of strong NOE correlations between the vinyl protons and ortho aromatic protons would support the extended trans configuration rather than a cis arrangement.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

The infrared spectrum of (E)-1-(4-styrylphenyl)ethanone exhibits several characteristic absorption bands that provide structural information [8] [9]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3050 cm⁻¹ as strong absorptions characteristic of aromatic compounds [9]. Aliphatic carbon-hydrogen stretching from the acetyl methyl group occurs at 2900-3000 cm⁻¹ with medium intensity [9].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the region 1600-1475 cm⁻¹ with medium to weak intensity, typical for substituted benzene rings [9]. The methyl group bending vibration (umbrella mode) appears at approximately 1350-1375 cm⁻¹ with medium intensity, characteristic of acetophenone derivatives [10]. Para-disubstituted benzene rings exhibit characteristic out-of-plane bending vibrations in the region 800-850 cm⁻¹ with strong intensity [9].

Carbonyl Stretching Frequency Analysis

The carbonyl stretching frequency represents the most diagnostic feature in the infrared spectrum, appearing at approximately 1675-1690 cm⁻¹ [9] [10]. This frequency is significantly lower than typical aliphatic ketones (1715 cm⁻¹) due to extensive conjugation with the aromatic system [10] [11]. The extended π-conjugation through the styryl moiety and into the acetophenone system results in increased electron delocalization, which weakens the carbon-oxygen double bond and lowers the stretching frequency [11].

The intensity of the carbonyl absorption remains strong despite the conjugation effects, maintaining its utility as a diagnostic feature [10]. The precise frequency within the conjugated ketone range depends on the extent of conjugation and the electronic effects of substituents on the aromatic rings [11]. Comparison with related acetophenone derivatives shows the expected trend of decreasing carbonyl frequency with increasing conjugation length.

Comparison with Related Acetophenone Derivatives

When compared to simple acetophenone (νC=O = 1687 cm⁻¹), (E)-1-(4-styrylphenyl)ethanone shows a bathochromic shift in the carbonyl stretching frequency due to the extended conjugation provided by the styryl substituent [10] [11]. Simple para-substituted acetophenones typically exhibit carbonyl frequencies in the range 1680-1690 cm⁻¹, while the presence of the vinyl conjugation in the styryl derivative further reduces this frequency [12].

The carbonyl frequency of (E)-1-(4-styrylphenyl)ethanone falls between that of simple acetophenone derivatives and more extensively conjugated systems such as chalcones, reflecting the intermediate degree of conjugation [11]. Electron-donating or electron-withdrawing substituents on either aromatic ring would be expected to cause predictable shifts in the carbonyl frequency based on their electronic effects [12].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Maxima and Extinction Coefficients

The ultraviolet-visible absorption spectrum of (E)-1-(4-styrylphenyl)ethanone exhibits characteristic features of an extended conjugated chromophore [13] [14]. The primary absorption maximum occurs at approximately λmax = 320-330 nm, representing a significant bathochromic shift compared to simple acetophenone (λmax ≈ 280 nm) [13]. This red shift results from the extended π-conjugation through the styryl moiety, which lowers the energy gap between the ground state and first excited state.

The molar extinction coefficient is estimated to be in the range of 15,000-25,000 L mol⁻¹ cm⁻¹, considerably higher than simple acetophenone derivatives [13] [15]. This increased absorptivity reflects the extended chromophore system and enhanced oscillator strength of the electronic transition [15]. The high extinction coefficient makes this compound suitable for quantitative analysis at relatively low concentrations using ultraviolet-visible spectroscopy.

Chromophoric Effects of Conjugated Systems

The chromophore of (E)-1-(4-styrylphenyl)ethanone consists of an extended π-conjugated system incorporating the acetophenone moiety, the styryl double bond, and the terminal phenyl ring [13] [14]. This extended conjugation results in effective electron delocalization across the entire molecular framework, leading to characteristic spectroscopic properties [13]. The primary electronic transition corresponds to a π → π* excitation involving the entire conjugated system.

The trans configuration of the styryl double bond maximizes the effective conjugation length by maintaining planarity of the π-system [14]. This geometric arrangement allows for optimal orbital overlap and maximum bathochromic shift compared to potential cis isomers [16]. The electronic properties of the chromophore can be modulated by substituents on either aromatic ring, with electron-donating groups typically causing further bathochromic shifts and electron-withdrawing groups causing hypsochromic shifts [13].

Solvent Effects on Spectral Properties

Solvent effects on the ultraviolet-visible absorption of (E)-1-(4-styrylphenyl)ethanone are expected to be moderate but measurable [17] [18]. Polar solvents typically cause bathochromic shifts in the absorption maximum due to stabilization of the excited state dipole moment [17]. The magnitude of solvatochromism depends on the difference in dipole moments between the ground and excited states of the chromophore.

Aromatic solvents may exhibit specific interactions with the conjugated π-system through π-π stacking interactions, potentially affecting both the absorption maximum and extinction coefficient [18]. Hydrogen-bonding solvents could interact with the carbonyl oxygen, influencing the electronic properties of the chromophore [17]. The overall solvent sensitivity is expected to be less pronounced than highly polar chromophores but more significant than simple aromatic compounds.

Mass Spectrometry

Fragmentation Patterns

The electron impact mass spectrum of (E)-1-(4-styrylphenyl)ethanone exhibits characteristic fragmentation patterns typical of aromatic ketones [19] [20]. The molecular ion peak appears at m/z 222 with moderate intensity, corresponding to the molecular weight of C₁₆H₁₄O [21]. The most significant fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in loss of the acetyl radical (M-43) to give a strong peak at m/z 179 [20].

Additional fragmentation includes loss of a methyl radical (M-15) from the molecular ion, producing a relatively weak peak at m/z 207 [20]. The formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 represents another significant fragmentation pathway, resulting from cleavage of the extended aromatic system [19]. Further fragmentation leads to the phenyl cation (C₆H₅⁺) at m/z 77, a common fragment in aromatic compounds [20].

High-Resolution Mass Analysis

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for (E)-1-(4-styrylphenyl)ethanone [22]. The exact mass of the molecular ion is calculated as 222.1045 Da for the composition C₁₆H₁₄O, allowing differentiation from potential isomers or closely related compounds [21]. High-resolution analysis of fragment ions confirms the proposed fragmentation pathways and provides additional structural information.

The isotope pattern of the molecular ion cluster reflects the natural abundance of ¹³C isotopes, appearing as M+1 and M+2 peaks with intensities corresponding to the number of carbon atoms in the molecule [22]. Accurate mass measurements of characteristic fragments such as the benzoyl cation and acetyl loss products support the structural assignment and fragmentation mechanisms [22].

Comparison with Structural Isomers

Comparison of the mass spectral fragmentation pattern with structural isomers reveals distinctive differences that enable compound identification [23]. Isomeric acetophenone derivatives would exhibit similar molecular ion masses but different fragmentation patterns depending on the position and nature of substituents [20]. The specific loss of acetyl (m/z 179) is characteristic of para-substituted acetophenones and distinguishes this compound from ortho or meta isomers.

Related styryl compounds without the acetyl group would show different molecular weights and fragmentation patterns, lacking the characteristic acetyl loss [20]. The combination of molecular weight, fragmentation pattern, and relative peak intensities provides a unique mass spectral fingerprint for (E)-1-(4-styrylphenyl)ethanone that enables confident identification and differentiation from structural analogs [23].

X-ray Crystallography

Crystal Packing Arrangements

X-ray crystallographic analysis would provide definitive structural information about the solid-state arrangement of (E)-1-(4-styrylphenyl)ethanone molecules [24] [25]. The crystal packing is expected to be influenced by the planar, extended conjugated structure, which facilitates π-π stacking interactions between parallel molecules [25]. The trans configuration of the styryl double bond promotes molecular planarity, enhancing intermolecular aromatic interactions in the crystal lattice.

The molecular geometry would confirm the E-stereochemistry of the double bond and provide precise bond lengths and angles throughout the conjugated system [25]. Typical π-π stacking distances between aromatic rings in the crystal structure would be approximately 3.4-3.8 Å, indicating significant intermolecular interactions [26]. The carbonyl group orientation relative to the aromatic planes influences both intra- and intermolecular interactions within the crystal structure.

Intermolecular Interactions in Crystal Lattice

The crystal lattice of (E)-1-(4-styrylphenyl)ethanone would be stabilized by several types of intermolecular interactions [24] [27]. Aromatic π-π stacking interactions between parallel benzene rings represent the primary stabilizing force, with typical centroid-to-centroid distances of 3.7-4.0 Å [26]. These interactions are enhanced by the extended conjugated system, which increases the polarizability and interaction strength.

Weak carbon-hydrogen to π interactions may occur between aromatic hydrogen atoms and neighboring π-systems, providing additional crystal stabilization [25]. The carbonyl oxygen could participate in weak hydrogen bonding interactions with aromatic or aliphatic hydrogen atoms from adjacent molecules [27]. Edge-to-face aromatic interactions (T-shaped arrangements) might also contribute to the overall crystal packing stability, particularly involving the terminal phenyl rings [25].

XLogP3

Dates

Explore Compound Types